4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
4-Chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a benzothiazole moiety. Its molecular formula is C₁₆H₁₁Cl₂N₂OS (based on structural analysis of analogs in ), though a related compound with a sulfamoyl substituent (C₂₁H₂₄ClN₃O₅S₂) is also documented . While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar scaffolds exhibit antimicrobial, pesticidal, and catalytic properties .
Properties
IUPAC Name |
4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-6-11(17)7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGHLJWIGOROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Amidation: The final step involves the reaction of the chlorinated benzothiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is in the development of anticancer agents. Research indicates that compounds containing benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of benzothiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its potency as an anticancer agent through mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways .
Antimicrobial Properties
Additionally, this compound has shown promise as an antimicrobial agent. Research has indicated that benzothiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of chlorine atoms in the structure is believed to enhance the compound's lipophilicity, thereby improving its ability to penetrate bacterial membranes and exert its antimicrobial effects .
Agricultural Applications
Pesticide Development
In the agricultural sector, this compound can be explored for its potential use as a pesticide. Compounds with similar structural characteristics have been investigated for their effectiveness in controlling pests and diseases in crops. The mechanism often involves disrupting the metabolic processes of pests or acting as growth regulators .
Herbicide Potential
Moreover, there is potential for this compound to be developed into herbicides. The selective toxicity towards certain plant species could make it a valuable tool in weed management strategies, particularly in sustainable agriculture practices where minimizing harm to non-target species is crucial .
Material Science
Polymer Synthesis
In material science, this compound can be utilized in the synthesis of specialty polymers. The unique properties imparted by the benzothiazole group can enhance thermal stability and mechanical strength in polymeric materials. Such polymers may find applications in coatings, adhesives, and composites where durability is paramount .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Activity
In a collaborative study involving several institutions, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Benzothiazole Derivatives
4-Chloro-N-(5,6-Dimethyl-1,3-Benzothiazol-2-yl)Benzamide (C₁₆H₁₃ClN₂OS)
- 2-Chloro-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]-4-Nitrobenzamide Structural Difference: Incorporates a nitro group at the benzamide’s 4-position and a phenyl linker.
Heterocyclic Variations
- 4-Chloro-N-(5-(3-Nitrophenyl)-1,3,4-Thiadiazole-2-yl)Benzamide Structural Difference: Replaces benzothiazole with a 1,3,4-thiadiazole ring linked to a nitrophenyl group.
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide
Physicochemical Properties
Key Observations :
Biological Activity
4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention for its potential biological activities, particularly its interaction with ryanodine receptors (RyRs), which are crucial in calcium signaling pathways in various organisms. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 912759-16-1
- Molecular Weight : 337.22 g/mol
- Chemical Structure :
The primary mechanism of action for this compound involves its interaction with ryanodine receptors (RyRs). This interaction leads to:
- Activation of RyRs : The compound activates RyRs, resulting in the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.
- Disruption of Calcium Homeostasis : The continuous influx of calcium ions disrupts normal cellular functions and signaling pathways, potentially leading to cell death in certain pest species.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of pest control and potential therapeutic applications. Below is a summary of key findings:
Case Studies and Research Findings
Research has been conducted to evaluate the efficacy and safety of this compound in various biological contexts:
-
Pest Control Studies :
- In laboratory settings, this compound demonstrated effective pest control properties, with studies indicating a high mortality rate among treated populations due to calcium overload induced by RyR activation.
- Cytotoxicity Assessments :
- Comparative Analysis with Other Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
